2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Description
“2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C16H14N2O2 . It has a molecular weight of 266.3 . The IUPAC name for this compound is 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N2O2/c1-11-6-7-15-17-16(14(10-19)18(15)9-11)12-4-3-5-13(8-12)20-2/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, similar compounds are known to undergo a variety of reactions. For example, pyridinecarboxaldehydes can undergo aldol addition reactions with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form various products .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be determined using quantum chemical calculations .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
- Mohan et al. (2013) reported the synthesis of methylimidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation. This process yielded imidazo[1,2-a]pyridine-3-carbaldehydes, among others, under various conditions (Mohan, Rao, & Adimurthy, 2013).
Fluorescent Molecular Rotors
- Jadhav and Sekar (2017) developed a series of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with active methylene moieties. These FMRs demonstrated potential in viscosity sensing due to their red-shifted absorption and emission properties (Jadhav & Sekar, 2017).
Photophysical Properties Study
- Deore, Dingore, and Jachak (2015) synthesized 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, which is structurally related. They studied its absorption and emission spectra, noting that these properties depend on the substituents at specific positions on the pyridine ring (Deore, Dingore, & Jachak, 2015).
Structural and Crystallographic Analysis
Crystal Structure Analysis
- Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine. Such studies help understand the molecular geometry and intermolecular interactions in these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Applications in Luminescent Materials
Large Stokes' Shift Emitters
- Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, displaying large Stokes' shifts and variable quantum yields. These properties are significant for applications in luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-4-8-18-14(10-19)15(17-16(11)18)12-6-3-7-13(9-12)20-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOKBKNNPOVIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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